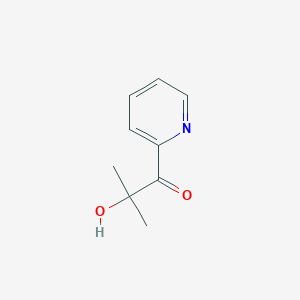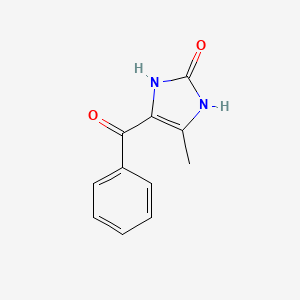
1-Cyclopentyl-1H-pyrrole
Vue d'ensemble
Description
1-Cyclopentyl-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a cyclopentyl group. Pyrroles are a class of compounds known for their aromaticity and are found in many natural products and pharmaceuticals. The cyclopentyl group adds a unique structural element to the molecule, potentially influencing its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-1H-pyrrole can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For instance, cyclopentanone can be used as a starting material, which undergoes condensation with an amine to form the pyrrole ring . Another method involves the cyclization of N-substituted 1,4-dicarbonyl compounds under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr synthesis due to its simplicity and efficiency. The reaction conditions can be optimized to achieve high yields and purity, making it suitable for commercial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopentyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrole ring into pyrrolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrolinones and other oxidized derivatives.
Reduction: Pyrrolidines.
Substitution: Various substituted pyrroles depending on the electrophile used.
Applications De Recherche Scientifique
1-Cyclopentyl-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-1H-pyrrole and its derivatives involves interactions with various molecular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing its binding to biological targets. The cyclopentyl group may enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopentyl-1H-pyrrole-2,5-dione: This compound features additional carbonyl groups, which can significantly alter its reactivity and biological activity.
1-Cyclopentyl-1H-indazole: The indazole ring system introduces additional nitrogen atoms, potentially enhancing its biological activity.
Uniqueness
This compound is unique due to its specific structural features, such as the cyclopentyl group attached to the pyrrole ring. This combination can influence its chemical reactivity and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-cyclopentylpyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-6-9(5-1)10-7-3-4-8-10/h3-4,7-9H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOWKEURONKRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604206 | |
| Record name | 1-Cyclopentyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752205-97-3 | |
| Record name | 1-Cyclopentyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (2E)-[(diphenylmethyl)imino]acetate](/img/structure/B3357694.png)




![Ethyl 4-[3-(2-hydroxyethyl)imidazolidin-1-yl]benzoate](/img/structure/B3357733.png)

![4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one](/img/structure/B3357753.png)
![3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole](/img/structure/B3357761.png)
![3H-chromeno[3,4-d]imidazol-4-one](/img/structure/B3357773.png)
![6-Methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B3357780.png)

![7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3357797.png)

